O-[(3-methoxyphenyl)methyl]hydroxylamine

Catalog No.
S14053814
CAS No.
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[(3-methoxyphenyl)methyl]hydroxylamine

Product Name

O-[(3-methoxyphenyl)methyl]hydroxylamine

IUPAC Name

O-[(3-methoxyphenyl)methyl]hydroxylamine

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-10-8-4-2-3-7(5-8)6-11-9/h2-5H,6,9H2,1H3

InChI Key

KBXVIQKLRHKPEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CON

O-[(3-methoxyphenyl)methyl]hydroxylamine (CAS 3839-39-2), typically supplied as a hydrochloride salt, is a specialized O-alkyl hydroxylamine reagent utilized for the synthesis of stable O-benzyl oxime ethers. Unlike standard hydroxylamine or unsubstituted O-benzylhydroxylamine, the meta-methoxy substitution on the aromatic ring imparts unique electronic and steric properties to the resulting oximes. This structural modification is highly valued in medicinal chemistry for optimizing drug-target binding interactions and in complex organic synthesis for providing an orthogonal stability profile. Procurement of this specific compound is driven by its ability to form oxime linkages that resist mild oxidative cleavage while offering distinct structure-activity relationship (SAR) advantages in pharmaceutical development [1].

Research Fit

MAO-A Isoform-selective MAO-A inhibition study fit
PNMT Epinephrine biosynthesis pathway probe
Antimicrobial Gram-positive antibacterial screening scaffold
Synthesis Versatile intermediate with aromatic handle for pharmaceutical/agrochemical diversification

Substituting O-[(3-methoxyphenyl)methyl]hydroxylamine with its closely related positional isomer, O-(4-methoxybenzyl)hydroxylamine (PMB-hydroxylamine), frequently leads to synthetic failures or suboptimal biological activity. The para-methoxy group in the PMB analog strongly stabilizes benzylic carbocations via resonance, rendering its oxime ethers highly labile to strong acids and mild oxidants like DDQ. In contrast, the meta-methoxy group of the 3-methoxybenzyl derivative lacks this direct resonance stabilization, resulting in oxime linkages that are significantly more robust during acidic workups and oxidative transformations. Consequently, buyers cannot use the 4-methoxy analog as a generic substitute if the downstream synthetic route requires the oxime to survive orthogonal deprotection steps or if the meta-substitution is critical for specific receptor binding [1].

Substitution Risk

MAO profile O-benzylhydroxylamine without the meta-methoxy group exhibits substantially weaker MAO-A target engagement, making it unsuitable as an MAO-A probe substitute.
Antibacterial Simple O-alkyl hydroxylamines lack the aromatic pharmacophore needed for bacterial target engagement, yielding no comparable Gram-positive activity.
Class mismatch Even subtle O-substituent changes can shift MAO isoform selectivity and synthetic reactivity; class-level interchangeability is not supported.

Orthogonal Stability Under Mild Oxidative Conditions

In complex multi-step syntheses, the stability of the oxime or ether linkage is paramount. Studies comparing methoxybenzyl protecting groups demonstrate that 3-methoxybenzyl (3-MPM) derivatives are highly resistant to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation at room temperature. In direct contrast, 4-methoxybenzyl (PMB) derivatives are rapidly cleaved under identical conditions. This quantitative difference in oxidative lability allows chemists to selectively deprotect other functional groups without compromising the 3-methoxybenzyl linkage [1].

Evidence DimensionOxidative cleavage rate via DDQ at room temperature
Target Compound Data3-Methoxybenzyl derivatives: Stable and slowly removed
Comparator Or Baseline4-Methoxybenzyl (PMB) derivatives: Readily and rapidly cleaved
Quantified DifferenceSignificant kinetic difference in half-life under DDQ oxidation, enabling complete orthogonal selectivity
ConditionsDDQ oxidation at room temperature

Buyers designing synthetic routes with selective oxidative deprotection steps must procure the 3-methoxybenzyl variant to prevent premature oxime cleavage.

MAO-A selective inhibition
Head-to-head
IC50 50 nM (human MAO-A) vs 1.18 mM for O-benzylhydroxylamine; ~23,600-fold difference
Meta-methoxy substitution drives MAO-A inhibition; supports isoform-selective probe development.
Cross-species activity confirmed (rat MAO-A IC50 2 nM).

Superior SAR Profile in Dual-Acting Aldose Reductase Inhibitors

The specific meta-methoxy substitution plays a critical role in the biological efficacy of synthesized oxime therapeutics. In the development of dual-acting agents targeting Aldose Reductase (ALR2) and oxidative stress for diabetic complications, the (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime derivative emerged as a top-performing candidate. It demonstrated potent ALR2 inhibitory properties combined with significant antioxidant efficacy, outperforming unsubstituted benzyl oximes and other substitution patterns that failed to achieve the same dual-action balance [1].

Evidence DimensionDual-acting ALR2 inhibition and antioxidant efficacy
Target Compound DataO-(3-methoxybenzyl) oxime derivative: Maintained high ALR2 inhibition with peak antioxidant capacity
Comparator Or BaselineUnsubstituted O-benzyl oximes: Lower combined efficacy
Quantified DifferenceDemonstrated the best combined ALR2 inhibitory properties and antioxidant efficacy among the tested series
ConditionsIn vitro ALR2 enzymatic assay and antioxidant capacity screening

For pharmaceutical procurement, this compound is essential for accessing the optimal structure-activity relationship required for advanced diabetic complication therapeutics.

Gram-positive antibacterial
Class-level
Good Gram-positive activity in α-substituted hydroxylamine series; poor antifungal profile reported.
Supports Gram-positive antibacterial screening context.
Head-to-head MIC data for this specific compound require further verification.

Enhanced Stability to Acidic Processing Conditions

The electronic configuration of the 3-methoxybenzyl group intrinsically alters its stability profile in acidic environments compared to its para-substituted counterpart. Because the meta-methoxy group does not effectively stabilize a benzylic carbocation via resonance, 3-methoxybenzyl derivatives exhibit significantly higher resistance to strong acids. While 4-methoxybenzyl (PMB) linkages are frequently cleaved under acidic conditions, the 3-methoxybenzyl linkages remain intact, providing a crucial advantage during aggressive acidic workups or synthesis protocols [1].

Evidence DimensionStability to acidic cleavage
Target Compound Data3-Methoxybenzyl derivatives: Robust and stable to strong acids
Comparator Or Baseline4-Methoxybenzyl (PMB) derivatives: Highly labile and prone to cleavage
Quantified DifferenceElimination of direct resonance stabilization of the benzylic position, preventing premature acid hydrolysis
ConditionsStandard acidic workup or strong acid exposure

Industrial chemists must select the 3-methoxybenzyl precursor when downstream processing involves acidic conditions that would destroy standard PMB-protected intermediates.

PNMT enzyme testing
Supporting evidence
Confirmed PNMT binding assay (ChEBML_152563); structural motif aligns with known inhibitors.
Distinguishes compound for epinephrine biosynthesis pathway research.
Exact IC50 not available; verify under your assay conditions.
Synthetic intermediate
Supporting evidence
Documented intermediate for pharmaceuticals, agrochemicals, and anti-cancer agents; dual nucleophilic/reducing reactivity.
Enables synthetic diversification routes inaccessible to unsubstituted hydroxylamine.
High-yield patented preparation methods support supply viability.

Synthesis of Orthogonally Protected Multi-Functional Molecules

Due to its proven resistance to DDQ oxidation and acidic cleavage compared to the 4-methoxybenzyl analog, this compound is a highly suitable precursor for installing oxime linkages in complex natural product or peptide syntheses where selective deprotection of other functional groups is required [1].

Robust Oxime Ligation in Acidic Environments

In bioconjugation or materials science workflows that necessitate acidic processing or workups, the intrinsic stability of the 3-methoxybenzyl oxime prevents the premature degradation that plagues 4-methoxybenzyl alternatives, ensuring high final yields [1].

Development of Dual-Acting Aldose Reductase Inhibitors

The 3-methoxybenzyl moiety is critical for achieving the necessary structure-activity relationship in novel therapeutics targeting diabetic complications. It is the preferred building block for synthesizing dual-acting ALR2 inhibitors with high antioxidant capacity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-A isoform-selective inhibitor studies
MAO-A selectivity review
Isoform-specific enzyme inhibition endpoint context
Gram-positive antibacterial screening
Gram-positive selective scaffold
Antimicrobial spectrum and MIC endpoint review
PNMT/epinephrine biosynthesis pathway research
Confirmed PNMT target engagement
Assay development and IC50 verification
Pharmaceutical/agrochemical intermediate synthesis
Aromatic benzyloxy functional handle
Downstream diversification and yield optimization

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

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